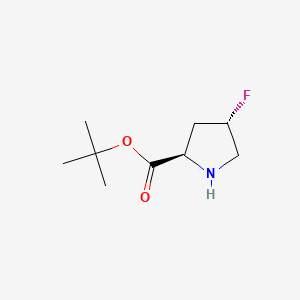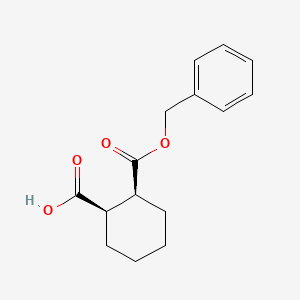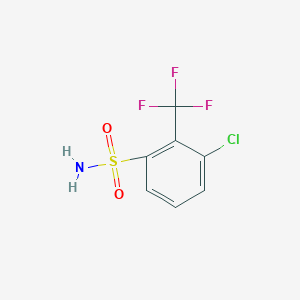
3-Chloro-2-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro group at the third position and a trifluoromethyl group at the second position on the benzene ring, along with a sulfonamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The starting materials, such as 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride, are often produced through chlorosulfonation of 2-chloro-α,α,α-trifluorotoluene using chlorosulfuric acid in the presence of a catalyst .
化学反应分析
Types of Reactions
3-Chloro-2-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a coupling partner with boron reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield sulfonic acids or sulfonates.
科学研究应用
3-Chloro-2-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where its unique chemical properties contribute to the desired material characteristics.
作用机制
The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in pharmaceutical applications, the compound may inhibit the activity of carbonic anhydrase enzymes, leading to antiproliferative effects in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its molecular targets.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-3-(trifluoromethyl)benzenesulfonamide: The position of the chloro group is different, which can influence the compound’s chemical properties and applications.
3-Chloro-4-(trifluoromethyl)benzenesulfonamide:
Uniqueness
3-Chloro-2-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its positional isomers or analogs.
属性
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-4-2-1-3-5(15(12,13)14)6(4)7(9,10)11/h1-3H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNUDDWCVYUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
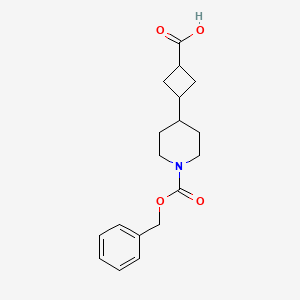
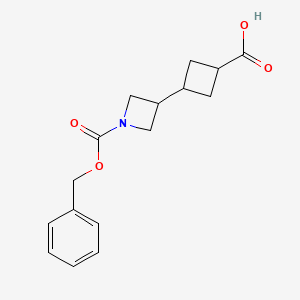
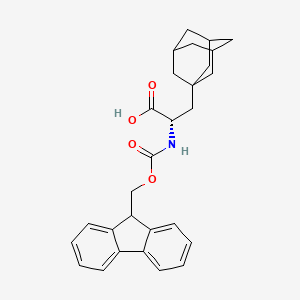
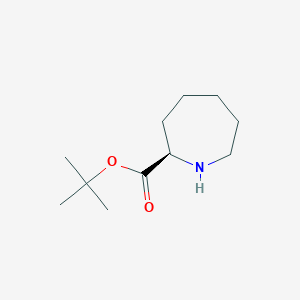
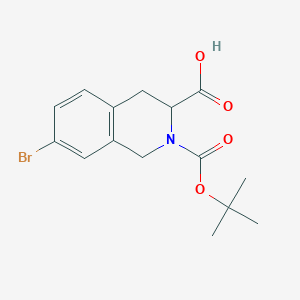
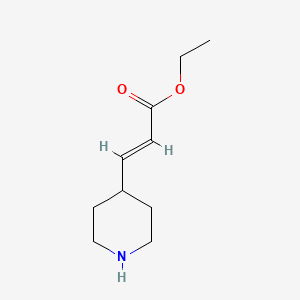
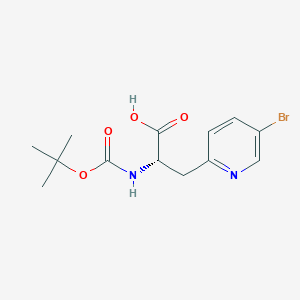
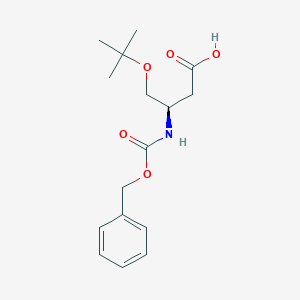
![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8138415.png)
![tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate](/img/structure/B8138431.png)
![Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B8138436.png)
![Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B8138437.png)
